molecular formula C18H21NO B3163065 4-(2-Benzylphenoxy)piperidine CAS No. 883511-58-8

4-(2-Benzylphenoxy)piperidine

Cat. No.: B3163065
CAS No.: 883511-58-8
M. Wt: 267.4 g/mol
InChI Key: FZBQOBOSIQUVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Benzylphenoxy)piperidine is a piperidine derivative characterized by a phenoxy group substituted at the 2-position of the benzene ring with a benzyl moiety. This compound exists as a solid at room temperature, with a predicted melting point of 139.45°C, boiling point of 397.22°C (at 760 mmHg), and density of 1.06 g/cm³ . Its structure combines the rigidity of the piperidine ring with the aromatic flexibility of the benzylphenoxy group, making it a versatile scaffold in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-(2-benzylphenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-6-15(7-3-1)14-16-8-4-5-9-18(16)20-17-10-12-19-13-11-17/h1-9,17,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBQOBOSIQUVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzylphenoxy)piperidine typically involves the reaction of 2-benzylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-benzylphenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of piperidine derivatives often involves continuous flow reactions due to their efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various piperidine derivatives in good yields and high diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzylphenoxy)piperidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced piperidine derivatives .

Scientific Research Applications

4-(2-Benzylphenoxy)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Benzylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on the central nervous system by interacting with neurotransmitter receptors. They can modulate the activity of these receptors, leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogs and Structure-Activity Relationships (SAR)

Piperidine-Based EP2 Receptor Modulators
  • 2-Piperidinyl Phenyl Benzamides : Analogs like CID890517 (para-fluorobenzamide) and CID2340325 (2-methylbenzamide) show potent EP2 receptor modulation. Moving the fluorine substituent from the para to meta or ortho positions (e.g., TG6–127-1 , TG6–127-2 ) reduces activity, highlighting the importance of para-substitution .
  • Piperidine vs. Morpholine/Piperazine : Replacing piperidine with morpholine (TG6–268 ) or piperazine (TG6–264 ) abolishes EP2 potentiation, confirming the necessity of the piperidine ring for activity in this class .
Benzimidazolinyl Piperidine Derivatives
  • 4-(2-Keto-1-benzimidazolinyl)piperidine (I) and 5-chloro-1-(4-piperidyl)-2-benzimidazolinone (II) derivatives exhibit antileishmanial activity. For example, Compound 3 (IC₅₀ = 7.06 ± 0.17 µg/mL) and Compound 10 (IC₅₀ = 84.6 ± 0.6 µg/mL) show significant activity against Leishmania major, though less potent than amphotericin B (IC₅₀ = 0.29 ± 0.05 µg/mL) .
Fluorinated Piperidine Derivatives
  • 4-(4-Fluorobenzoyl)piperidine and 4-(6-fluorobenzisoxazol-3-yl)piperidine demonstrate enhanced binding affinity for serotonin receptors (5-HT2A) compared to unsubstituted analogs. Fluorine at specific positions improves receptor interaction and selectivity .
Benzoylpiperidine Derivatives
  • Compound 51 [(4-Benzylphenyl)(piperidin-4-yl)methanone] and its analogs (49, 52, 53) illustrate how methoxy or fluoro substituents on the aryl group modulate bioactivity. These compounds are synthesized via nucleophilic substitution and condensation reactions, with yields ranging from 49% to 91% .

Pharmacological Activity Comparison

Compound Target/Activity Key Data Reference
4-(2-Benzylphenoxy)piperidine Not explicitly reported in evidence Structural scaffold for further optimization
CID890517 EP2 receptor potentiation Fold shift in PGE2 EC₅₀ (high activity)
Compound 3 (Benzimidazolinyl) Antileishmanial IC₅₀ = 7.06 ± 0.17 µg/mL
UK-78,282 Kv1.3 potassium channel block Potent inhibition (structural analog)
4-(4-Fluorobenzoyl)piperidine 5-HT2A receptor binding High affinity (SAR-driven design)

Physicochemical Properties

  • Fluorinated analogs (e.g., 4-(6-fluorobenzisoxazol-3-yl)piperidine ) exhibit higher polarity, influencing solubility and bioavailability .

Biological Activity

4-(2-Benzylphenoxy)piperidine is a synthetic compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol. It is recognized for its unique structural properties, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-benzylphenol and piperidine, often facilitated by bases like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures. The compound's structure enhances its lipophilicity, allowing it to interact effectively with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. It has been shown to modulate receptor activity, influencing physiological responses such as pain perception and mood regulation.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of piperidine have demonstrated significant antiproliferative effects on various cancer cell lines. A study indicated that related benzoylpiperidine compounds exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . This suggests that modifications to the piperidine structure can enhance its efficacy against cancer.

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against influenza viruses. Research indicates that N-benzyl-4,4-disubstituted piperidines can inhibit viral fusion processes, showing promise as antiviral agents . The mechanism involves binding interactions with viral proteins that are critical for viral entry into host cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 Values
Piperine Antioxidant, anti-inflammatoryVaries
Benproperine Antitussive agentNot specified
N-benzyl-4,4-disubstituted Antiviral (influenza)Low micromolar range
This compound Anticancer, antiviral19.9 - 75.3 µM

Case Studies

  • Antiproliferative Effects : In a detailed study on benzoylpiperidine derivatives, researchers identified that structural modifications significantly impacted their ability to inhibit cancer cell growth. The findings underscored the importance of the benzyl moiety in enhancing biological activity .
  • Influenza Virus Inhibition : A study focusing on N-benzyl piperidine derivatives revealed a novel binding site for viral fusion inhibitors, demonstrating how specific structural features contribute to their effectiveness against influenza viruses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Benzylphenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(2-Benzylphenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.